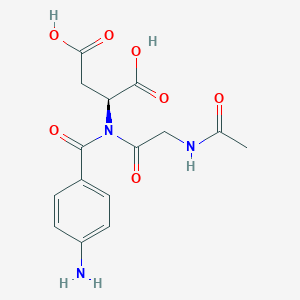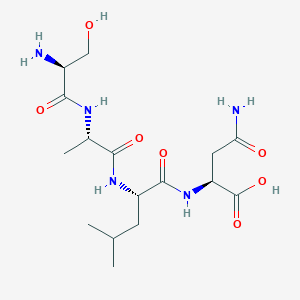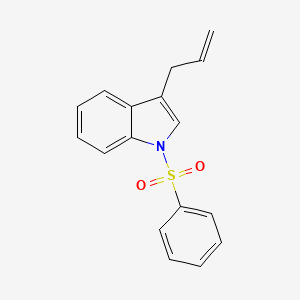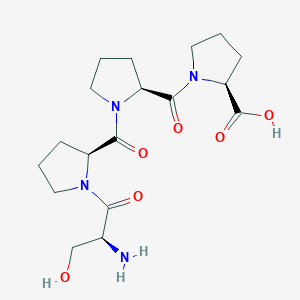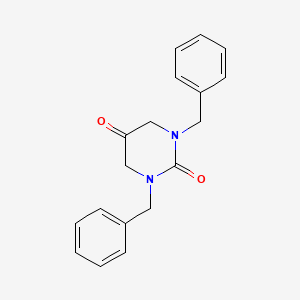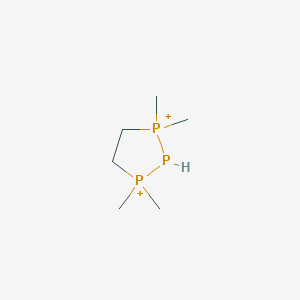
1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium is a unique organophosphorus compound characterized by its distinctive structure, which includes three phosphorus atoms and four methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium typically involves the reaction of tetramethylphosphonium salts with suitable reagents under controlled conditions. One common method includes the use of tetramethylphosphonium iodide and a base such as sodium hydride in an inert atmosphere to prevent oxidation. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or THF.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under anhydrous conditions to prevent hydrolysis.
Major Products
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Substituted phospholanes
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-based pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium exerts its effects involves the interaction of its phosphorus atoms with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, the presence of multiple phosphorus atoms allows for the formation of stable intermediates in chemical reactions, facilitating various transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethylguanidine: A strong base used in organic synthesis.
1,2,3,3-Tetramethyl-3H-indolium iodide: A compound with a similar structural motif but different chemical properties.
Uniqueness
1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium is unique due to its three phosphorus atoms, which provide distinct reactivity compared to other similar compounds. This structural feature allows for a broader range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
380917-63-5 |
|---|---|
Molekularformel |
C6H17P3+2 |
Molekulargewicht |
182.12 g/mol |
IUPAC-Name |
1,1,3,3-tetramethyltriphospholane-1,3-diium |
InChI |
InChI=1S/C6H17P3/c1-8(2)5-6-9(3,4)7-8/h7H,5-6H2,1-4H3/q+2 |
InChI-Schlüssel |
FWZALQFYZAZQIO-UHFFFAOYSA-N |
Kanonische SMILES |
C[P+]1(CC[P+](P1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14254178.png)
![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)

![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
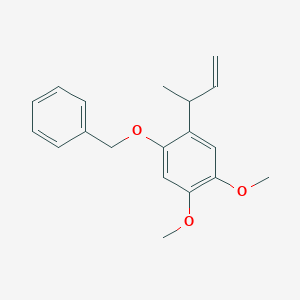
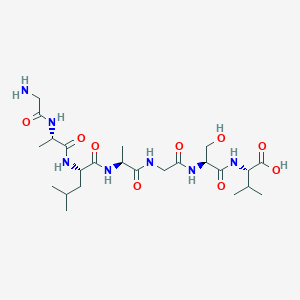
methylene]-](/img/structure/B14254214.png)
